molecular formula C14H25NO4 B1375370 2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid CAS No. 1427379-03-0

2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid

Cat. No.: B1375370
CAS No.: 1427379-03-0
M. Wt: 271.35 g/mol
InChI Key: LKRVASLNAPOKQB-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid is a synthetic organic compound with the molecular formula C14H25NO4 and a molecular weight of 271.36 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and a methylpropanoic acid moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid has a wide range of applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid is unique due to its combination of a Boc-protected piperidine ring and a methylpropanoic acid moiety. This dual functionality allows for versatile applications in organic synthesis and pharmaceutical research, making it a valuable compound in various scientific fields .

Properties

IUPAC Name

2-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-8-6-7-10(9-15)14(4,5)11(16)17/h10H,6-9H2,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRVASLNAPOKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427379-03-0
Record name 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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